N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

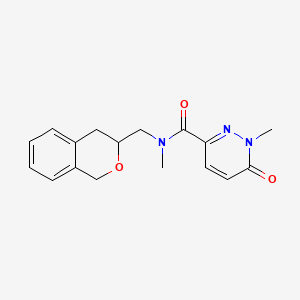

N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 2034527-51-8) is a pyridazine-3-carboxamide derivative with a molecular formula of C₁₇H₁₉N₃O₃ (molecular weight: 313.35 g/mol). Its structure features:

- A pyridazinone core (6-oxo-1,6-dihydropyridazine).

- An N-methyl group at position 1.

- A branched carboxamide substituent at position 3, incorporating an N-methyl and an isochroman-3-ylmethyl group.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-19(17(22)15-7-8-16(21)20(2)18-15)10-14-9-12-5-3-4-6-13(12)11-23-14/h3-8,14H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSKDVGCMKXMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to form the isochroman-3-ylmethyl intermediate.

Coupling with Pyridazine Derivative: The intermediate is then coupled with a pyridazine derivative under specific conditions to form the desired compound. This step may involve the use of coupling reagents such as EDCI or DCC.

Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related pyridazine-3-carboxamides from the literature:

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The target compound’s isochroman group likely increases logP compared to methoxy or cyclopropyl analogs, favoring membrane permeability but risking solubility limitations.

- Molecular Weight : The target (313.35 g/mol) is mid-range; larger compounds (e.g., Compound 19 at 504.49 g/mol) may face challenges in oral bioavailability.

- Metabolic Stability : Dibenzyl derivatives (e.g., ) are prone to oxidative metabolism, whereas the isochroman’s ether linkage may resist enzymatic degradation.

Biological Activity

N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound notable for its unique structural features that combine elements of isochroman and dihydropyridazine. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure allows for various chemical interactions, which may contribute to its biological activity. The presence of the carboxamide functional group is particularly significant due to its known diverse biological effects.

Biological Activities

Research indicates that compounds similar to N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit a range of biological activities:

- Antitumor Activity : Isochroman derivatives have shown promise in cancer research, with studies suggesting that they can inhibit tumor growth through various mechanisms.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Central Nervous System (CNS) Effects : Isochroman derivatives have been explored for their potential neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR analysis of isochroman derivatives highlights how modifications to the molecular structure can influence biological activity. For instance, altering substituents on the isochroman ring can enhance or diminish specific therapeutic effects.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(isochroman-3-ylmethyl)-N-methylcarbamate | Structure | Potential neuroprotective effects |

| 2-(isochroman)carboxylic acid | Structure | Known for anti-inflammatory properties |

| 4-(isochroman)phenylcarbamate | Structure | Investigated for analgesic effects |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

- Antitumor Studies : A study published in PubMed demonstrated that isochroman derivatives could inhibit cancer cell proliferation in vitro and in vivo models, suggesting potential as chemotherapeutic agents .

- Antimicrobial Activity : Research highlighted in ResearchGate indicated that certain isochroman derivatives exhibited significant antibacterial activity against resistant strains of bacteria .

- Neuroprotective Effects : A recent investigation into the CNS effects of isochroman compounds suggested that they could protect neurons from oxidative stress and apoptosis .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | Pyridazine-3-carbonyl chloride, NEt₃, DCM | 35–60 | |

| Cyclization | Yb(OTf)₃, ethanol, ultrasonic irradiation | 61–66 |

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

Key analytical methods include:

Q. Table 2: Representative Spectral Data

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-CH₃ | 2.15–2.23 (s) | 30–35 |

| Isochroman-O | 3.85–5.03 (m) | 70–80 |

| Pyridazine C=O | - | 165–175 |

Advanced: How can computational chemistry aid in predicting reactivity and binding interactions?

Answer:

- Density Functional Theory (DFT) : Predicts electron-deficient regions (e.g., pyridazine carbonyl) for nucleophilic attack .

- Molecular Docking : Used to model interactions with biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity .

- In Silico Tools : SMILES strings (e.g.,

CC(N1)=C(C=CC1=O)C(OCC)=O) and InChI keys enable database searches for structural analogs .

Advanced: How can contradictory NMR data for structural elucidation be resolved?

Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in pyridazine derivatives) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing isochroman methylene protons at δ 3.85–5.03 ppm) .

- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can shift exchangeable protons (e.g., NH signals at δ 11.5 ppm in DMSO-d₆) .

Advanced: What catalytic systems optimize synthesis yield and selectivity?

Answer:

- Transition Metal Catalysts : Palladium-mediated reductive cyclization improves efficiency for heterocyclic cores .

- Lewis Acids : Ytterbium triflate enhances cyclization rates in ultrasound-assisted reactions (e.g., 66% yield for isoxazolo-pyridine derivatives) .

- Microwave Irradiation : Reduces reaction time from hours to minutes for amide bond formation .

Q. Table 3: Catalytic Optimization

| Catalyst | Reaction Type | Yield Improvement | Reference |

|---|---|---|---|

| Yb(OTf)₃ | Cyclization | +20–30% | |

| Pd/C | Reductive coupling | +15–25% |

Advanced: How are substituent effects on bioactivity systematically studied?

Answer:

- SAR Studies : Synthesize analogs with varying substituents (e.g., fluorophenyl vs. chlorophenyl) and compare IC₅₀ values in enzyme assays .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with activity trends .

- Metabolic Stability : Assess using liver microsome assays (e.g., cytochrome P450 profiling) .

Advanced: What strategies mitigate degradation during storage?

Answer:

- Stability Studies : Monitor via accelerated degradation tests (40°C/75% RH for 4 weeks) .

- Lyophilization : Improves shelf life of hygroscopic carboxamides .

- Inert Atmosphere Storage : Argon gas prevents oxidation of sensitive pyridazine rings .

Advanced: How are reaction mechanisms validated for novel synthetic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.